ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. The presence of these groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C17H16FN3O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16FN3O3S/c1-3-24-15(22)8-12-9-25-17(19-12)20-16(23)14-7-10-6-11(18)4-5-13(10)21(14)2/h4-7,9H,3,8H2,1-2H3,(H,19,20,23) |
InChI Key |
YVOMVNSWTXJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The 5-fluoro-1-methylindole scaffold is synthesized via Fischer indole synthesis, a method validated for analogous structures. Phenylhydrazine derivatives react with ketones under acidic conditions to form indoles. For fluorinated variants, 5-fluoro-2-nitrotoluene undergoes reduction with SnCl₂·2H₂O in dimethyl ether (DME) to yield hydroxylamine intermediates, which cyclize to form the indole core. Methylation at the N1 position is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylic Acid Functionalization
The indole-2-carboxylic acid is prepared by oxidizing the methyl group at the 2-position. KMnO₄ or CrO₃ in acidic media converts the methyl substituent to a carboxylic acid. Fluorine at the 5-position is introduced via electrophilic fluorination using Selectfluor™ or by starting with fluorinated precursors.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is synthesized via the Hantzsch method, where α-bromoacetate derivatives react with thioamides. For example, ethyl bromoacetate and thiourea in ethanol under reflux form 2-amino-4-acetoxy-1,3-thiazole. Optimization studies indicate that yields improve with anhydrous conditions and catalytic triethylamine (60–85% yields).
Functionalization at the 4-Position
The acetoxy group at the thiazole’s 4-position is introduced by alkylating the thiazole nitrogen with ethyl bromoacetate. This step requires careful temperature control (40–60°C) to avoid side reactions such as over-alkylation.
Amide Coupling and Final Esterification
Activation of the Indole Carboxylic Acid
The indole-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling in situ.
Coupling with Thiazole Amine
The activated indole carbonyl reacts with 2-amino-4-acetoxy-1,3-thiazole in acetone or DME. Triethylamine is added to scavenge HCl, maintaining a pH conducive to amide bond formation. Reaction times vary (12–24 hours), with yields reaching 55–90% after purification via flash column chromatography (petroleum ether/ethyl acetate = 3:1).
Esterification of the Acetate Group
The final esterification employs ethanol in the presence of sulfuric acid. This step is typically high-yielding (75–85%) due to the stability of ethyl esters under acidic conditions.
Optimization and Mechanistic Insights
Role of SnCl₂·2H₂O in Indole Synthesis
SnCl₂·2H₂O serves as a mild reducing agent for nitro groups, enabling the formation of hydroxylamines without over-reduction. In the synthesis of 5-fluoro-1-methylindole, this reagent achieves 60–75% conversion efficiency, outperforming Zn-based reductions.
Solvent and Temperature Effects
-
DME vs. THF : DME enhances solubility of intermediates, improving reaction rates.
-
Temperature : Reactions conducted at 40°C minimize side products like hydroxylactams.
Analytical and Purification Strategies
Chromatographic Purification
Flash column chromatography with petroleum ether/ethyl acetate (3:1) effectively isolates the final product, achieving >95% purity. High-performance liquid chromatography (HPLC) is recommended for analytical validation.
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 7.8–8.2 ppm (indole aromatic protons) and δ 4.2–4.4 ppm (ethyl ester methylene).
-
MS : Molecular ion peak at m/z 361.4 confirms the molecular weight.
Challenges and Alternative Routes
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or generating active metabolites in drug development.
Reaction Conditions :
-
Acidic Hydrolysis : HCl (1–3 M) in methanol/water (1:1) at 60–80°C for 4–8 hours.
-
Basic Hydrolysis : NaOH (1–2 M) in ethanol/water (2:1) at 50–70°C for 3–6 hours.
| Product | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-{[(5-Fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl}acetic acid | 2 M HCl, 70°C, 6 h | 78 | |
| Same as above | 1 M NaOH, 60°C, 4 h | 85 |
The ester’s lability makes it a strategic site for further derivatization, such as amide bond formation or salt generation.
Nucleophilic Substitution on the Thiazole Ring
The thiazole ring participates in nucleophilic substitutions at the C-2 and C-4 positions, influenced by electron-withdrawing groups and steric effects from adjacent substituents.
Key Reactions :
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 100°C to form substituted thiazole derivatives.
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5 of the thiazole.
Example :
Electrophilic Substitution on the Indole Ring
The 5-fluoro-1-methylindole moiety undergoes electrophilic substitution, primarily at the C-4 and C-6 positions due to fluorine’s meta-directing effects.
Notable Reactions :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives.
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 58 |
| Sulfonation | SO₃/H₂SO₄ | C-6 | 42 |
Fluorine’s electron-withdrawing nature enhances the indole’s electrophilic reactivity compared to non-fluorinated analogs.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aromatic systems for constructing complex architectures:
-
Suzuki-Miyaura Coupling : The brominated thiazole intermediate (from NBS treatment) reacts with aryl boronic acids under Pd catalysis.
-
Buchwald-Hartwig Amination : Forms C–N bonds between the indole nitrogen and aryl halides .
Example :
Functional Group Interconversion
The carbonyl group in the indole-2-carboxamide segment enables condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
-
Reductive Amination : Converts carbonyl to amine using NaBH₃CN and ammonium acetate.
Comparative Reactivity with Analogues
The compound’s reactivity differs significantly from structurally related molecules:
| Compound | Thiazole Reactivity | Indole Reactivity | Ester Stability |
|---|---|---|---|
| Ethyl (2-{[...]})acetate | High (C-2, C-4, C-5) | Moderate (C-4, C-6) | Low |
| Indole-3-acetic acid | None | Low | N/A |
| 5-Fluoroindole | N/A | High (C-4, C-6) | N/A |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid-catalyzed mechanisms showing faster kinetics than base-mediated pathways.
-
Thiazole Halogenation : Radical intermediates dominate in NBS-mediated bromination, as evidenced by ESR studies.
Scientific Research Applications
Anticancer Properties
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cell viability in various cancer cell lines, including:
The presence of both indole and thiazole structures is believed to enhance its anticancer efficacy through modulation of enzymatic activity and cellular signaling pathways.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Thiazole derivatives have been explored for their effectiveness against drug-resistant bacteria and fungi. This compound may similarly exhibit broad-spectrum antimicrobial properties due to its structural characteristics.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Research : In vitro studies have shown that derivatives similar to this compound can significantly reduce the viability of cancer cells compared to untreated controls .
- Antimicrobial Development : Research on thiazole derivatives indicates that compounds with similar structures exhibit favorable activity against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other indole and thiazole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-fluoroindole, thiazole-4-carboxylic acid.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 361.4 g/mol. Its structure features an indole moiety, a thiazole ring, and an ester functional group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FN₃O₃S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | Ethyl 2-[2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
| CAS Number | 1374533-03-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the indole moiety through various coupling reactions. Catalysts such as methanesulfonic acid are often employed to facilitate these reactions.
The biological activity of this compound is largely attributed to its structural components:
- Indole Moiety : Known for its role in various biological processes, including modulation of neurotransmitter systems.
- Thiazole Ring : Often associated with antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Ester Group : Contributes to the lipophilicity of the compound, enhancing its bioavailability.
The interaction with specific molecular targets can lead to inhibition or activation of various biochemical pathways, resulting in therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Apoptosis Induction : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity and causing morphological changes at micromolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Similar thiazole-containing compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 1: Antitumor Effects on MDA-MB-231 Cells
A study assessed the effects of thiazole derivatives on breast cancer cells. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 1 μM, highlighting the potential therapeutic application of thiazole-based compounds in oncology .
Study 2: Antimicrobial Efficacy Against Pathogens
Research conducted on thiazole derivatives revealed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The derivatives demonstrated MIC values ranging from 2 μg/ml to 10 μg/ml, indicating their potential as effective antimicrobial agents .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
Answer:
Key factors include:
- Reagent ratios : Use a 1.1:1 molar ratio of 3-formyl-1H-indole-2-carboxylate derivatives to 2-aminothiazol-4(5H)-one to minimize unreacted starting material .
- Reaction conditions : Reflux in acetic acid for 3–5 hours with sodium acetate as a catalyst to enhance cyclization and imine bond formation .
- Purification : Recrystallize from DMF/acetic acid mixtures to remove byproducts like unreacted thiazole intermediates .
Advanced: How can competing side reactions (e.g., thiazole ring decomposition) be mitigated during synthesis?
Answer:
- Temperature control : Maintain reflux temperatures below 120°C to prevent thiazole ring degradation (observed in analogous fluorophenyl-thiazole syntheses) .
- Protective groups : Introduce transient protecting groups (e.g., acetyl) on the indole nitrogen to reduce steric hindrance and unwanted nucleophilic attacks .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and quench before side-product accumulation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the indole NH (δ 10–12 ppm), thiazole C=S (δ 160–170 ppm), and ester carbonyl (δ 170 ppm) .
- FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced: How can conflicting crystallography and NMR data (e.g., ambiguous tautomerism) be resolved?
Answer:
- X-ray diffraction : Single-crystal analysis resolves tautomeric forms (e.g., keto-enol equilibria in thiazole-acetate moieties) .
- Variable-temperature NMR : Monitor chemical shift changes to identify dynamic equilibria .
- DFT calculations : Compare experimental data with computational models to assign stable conformers .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to structural similarity to thiazole-based antibiotics .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) given the indole scaffold’s apoptotic activity .
Advanced: How can structure-activity relationships (SAR) be explored for the fluorinated indole-thiazole core?
Answer:
- Analog synthesis : Replace 5-fluoro with Cl, Br, or CF3 to assess electronic effects on bioactivity .
- Molecular docking : Map interactions with target proteins (e.g., COX-1/2 for anti-inflammatory potential) using AutoDock Vina .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazole sulfur, carbonyl groups) .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the indole moiety .
- Moisture control : Use desiccants to avoid ester hydrolysis (validated in similar ethyl acetate derivatives) .
Advanced: How can metabolic pathways be predicted for this compound?
Answer:
- In silico tools : Use SwissADME to predict cytochrome P450 interactions and phase I/II metabolites .
- Isotope labeling : Synthesize deuterated analogs to track metabolic cleavage sites via LC-MS .
Basic: What solvents are optimal for solubility testing?
Answer:
- Polar aprotic solvents : DMSO or DMF for initial stock solutions (tested in fluorophenyl-thiazole analogs) .
- Aqueous buffers : Use PBS (pH 7.4) with <1% Tween-80 for biological assays .
Advanced: How can synthetic scalability be balanced with purity requirements?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
